molecular formula C9H8BrNO2 B1444581 7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1357147-46-6

7-bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1444581
CAS RN: 1357147-46-6
M. Wt: 242.07 g/mol
InChI Key: FRSIBNMXFNLVIK-UHFFFAOYSA-N
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Description

7-Bromo-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one, commonly known as BMHMI, is an organic compound belonging to the isoindol-1-one family. It is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and ethanol. BMHMI is a versatile compound that has a variety of applications in various fields, including medicinal and biochemical research.

Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline nucleus of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is a significant scaffold in medicinal chemistry. It is used in the synthesis of various therapeutic agents due to its bioactive profile. The bromine atom in the compound can act as a good leaving group or be substituted in cross-coupling reactions, leading to a wide range of pharmaceutical derivatives .

Biological Activity Studies

This compound’s structure is closely related to that of N-isoindoline-1,3-diones, which are known for their diverse biological activities. Studies have shown that such derivatives exhibit potential as therapeutic agents, particularly in the treatment of cancer and microbial infections .

Development of Herbicides

The reactivity of 7-Bromo-6-hydroxy-5-methylisoindolin-1-one allows for its use in the synthesis of herbicidal compounds. Its ability to bind to specific plant enzymes can be exploited to develop targeted herbicides with minimal environmental impact .

Colorants and Dyes

Isoindoline derivatives are also utilized in the production of colorants and dyes. The presence of substituents like bromine and hydroxyl groups can influence the color properties, making it valuable for creating a variety of dyes for industrial applications .

Polymer Additives

The compound can serve as an intermediate in the synthesis of polymer additives. These additives can improve the physical properties of polymers, such as thermal stability, resistance to degradation, and mechanical strength .

Organic Synthesis

In organic synthesis, 7-Bromo-6-hydroxy-5-methylisoindolin-1-one is used as a building block for constructing complex molecules. Its reactivity enables the formation of various heterocyclic compounds, which are crucial in synthetic organic chemistry .

Photochromic Materials

The unique structure of this compound makes it suitable for the development of photochromic materials. These materials change color upon exposure to light, which has applications in smart windows, sunglasses, and optical data storage devices .

Sleep Apnea Diagnostic Devices

Recent research has explored the use of isoindoline derivatives in the development of biosensors for medical diagnostics. For instance, a novel device for at-home sleep apnea testing employs sensors that could potentially use isoindoline-based compounds for detecting biomarkers related to sleep disorders .

properties

IUPAC Name

7-bromo-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSIBNMXFNLVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)Br)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191023
Record name 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1357147-46-6
Record name 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357147-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindol-1-one, 7-bromo-2,3-dihydro-6-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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